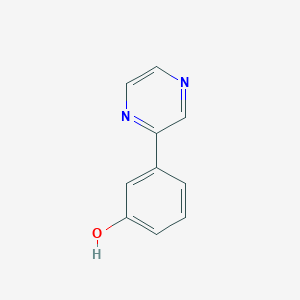

3-Pyrazin-2-ylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRGASPEUGOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrazin-2-ylphenol (CAS 570432-61-0)

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide offers a detailed exploration of 3-Pyrazin-2-ylphenol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this molecule is limited in publicly available literature, this document provides a thorough analysis based on the well-established chemical principles of its constituent pyrazine and phenol moieties. This guide will delve into its predicted chemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications, drawing parallels from closely related and well-documented analogues.

Introduction to this compound and the Significance of the Pyrazine Scaffold

This compound belongs to a class of compounds characterized by a phenol ring substituted with a pyrazine ring. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1]

The phenol group, a hydroxyl group attached to a benzene ring, is also a key functional group in many pharmaceuticals and natural products, known for its antioxidant properties and its ability to participate in hydrogen bonding, a crucial interaction in biological systems.[2] The combination of these two pharmacophores in this compound suggests a high potential for interesting biological and chemical properties.

Predicted Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 570432-61-0 | Chemical Supplier Databases[3] |

| Molecular Formula | C₁₀H₈N₂O | Based on structure |

| Molecular Weight | 172.18 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | General property of similar aromatic compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. Limited solubility in water. | Based on the aromatic and phenolic nature |

| Acidity (pKa) | The phenolic proton is expected to be weakly acidic (pKa ~10). | General pKa of phenols |

| Basicity (pKb) | The pyrazine nitrogens are weakly basic. | General basicity of pyrazines |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry. A plausible and efficient route would involve a cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Suzuki Cross-Coupling Reaction

A highly probable synthetic strategy is the Suzuki cross-coupling reaction between a pyrazinyl-boronic acid derivative and a protected 3-halophenol. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Conceptual Workflow for Suzuki Coupling:

A potential Suzuki coupling workflow.

Step-by-Step Protocol:

-

Preparation of Reactants:

-

2-Chloropyrazine (or 2-Bromopyrazine): Commercially available.

-

3-Methoxyphenylboronic acid: A common starting material where the phenol is protected as a methyl ether to prevent interference with the coupling reaction.

-

-

Coupling Reaction:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylboronic acid (1.1 equivalents) and 2-chloropyrazine (1 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

-

Add a base, such as sodium carbonate or potassium phosphate (typically 2-3 equivalents).

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Deprotection:

-

Once the coupling reaction is complete, the protecting group on the phenol needs to be removed. For a methyl ether, this is commonly achieved using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃).

-

The reaction mixture is cooled, and the deprotecting agent is added carefully. The reaction is stirred until the deprotection is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and phenol rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.5 - 8.7 | Multiplet | 2H | Protons on the pyrazine ring |

| ~8.3 - 8.4 | Singlet | 1H | Proton on the pyrazine ring |

| ~7.2 - 7.4 | Multiplet | 2H | Protons on the phenol ring |

| ~6.8 - 7.0 | Multiplet | 2H | Protons on the phenol ring |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Carbon attached to the hydroxyl group (C-OH) |

| ~140 - 150 | Carbons of the pyrazine ring |

| ~130 - 140 | Quaternary carbons |

| ~115 - 130 | Carbons of the phenol ring |

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M+) : m/z = 172.06 (for C₁₀H₈N₂O)

-

Fragmentation: Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest several potential areas of application, particularly in drug discovery.

Medicinal Chemistry

-

Kinase Inhibition: Many pyrazine-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] The pyrazine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

-

Antimicrobial and Antifungal Agents: The pyrazine ring is present in numerous natural and synthetic compounds with antimicrobial activity.[4]

-

Anti-inflammatory and Analgesic Properties: Pyrazole and pyrazoline derivatives, which are structurally related to pyrazines, have well-documented anti-inflammatory and analgesic effects.[4][5]

Hypothetical Signaling Pathway Inhibition:

A potential mechanism of kinase inhibition.

Materials Science

-

Organic Electronics: Phenol and pyrazine derivatives can be used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic properties.

-

Ligands for Metal Complexes: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Use in a well-ventilated area or a fume hood.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a molecule with significant untapped potential. Its structure, combining the pharmacologically important pyrazine and phenol scaffolds, makes it a promising candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and potential, offering a starting point for researchers interested in exploring this and related compounds. Further experimental validation of the predicted properties and synthetic routes is necessary to fully unlock the potential of this intriguing molecule.

References

-

PubChem. 3-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

-

Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(3), 154–163. [Link]

-

MDPI. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link]

-

Reagentia. 3-(Pyrazin-2-yl)phenol (1 x 500 mg). [Link]

-

Pharmaffiliates. 3-((2,4-Dimethylphenyl)sulfonyl)-2-(piperazin-1-yl)phenol. [Link]

-

PubMed. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. [Link]

-

Carl ROTH. Safety Data Sheet: Ammonium nitrate. [Link]

-

ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

-

Dana Bioscience. 3-(Pyrazin-2-yloxy)phenol 100mg. [Link]

-

National Institutes of Health. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

-

PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

-

ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

-

MDPI. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

-

PubMed Central. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. [Link]

-

National Institutes of Health. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. [Link]

-

PubChem. 4-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

-

Synerzine. Products. [Link]

-

PubChem. 2-(Pyrazin-2-yliminomethyl)phenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. [Link]

-

RJPT. Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. [Link]

-

MDPI. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Pyrazin-2-yl)phenol (1 x 500 mg) | Reagentia [reagentia.eu]

- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

3-(Pyrazin-2-yl)phenol molecular structure and weight

Structural Architecture, Synthetic Methodology, and Pharmacological Utility

Executive Summary

3-(Pyrazin-2-yl)phenol (CAS: 570432-61-0 ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a pyrazine ring coupled to a phenol moiety at the meta-position, this biaryl system serves as a critical building block for kinase inhibitors, particularly in the design of ATP-competitive agents where the pyrazine nitrogens function as key hydrogen bond acceptors. This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and structural utility in drug discovery.

Molecular Architecture & Physicochemical Profile

The molecule consists of an electron-deficient pyrazine ring linked to an electron-rich phenol. This push-pull electronic character influences its solubility, metabolic stability, and binding affinity in protein pockets.

Structural Identifiers

| Property | Specification |

| IUPAC Name | 3-(Pyrazin-2-yl)phenol |

| Common Name | 3-(2-Pyrazinyl)phenol |

| CAS Registry Number | 570432-61-0 |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.19 g/mol |

| SMILES | Oc1cccc(c1)-c2cnccn2 |

| InChI Key | Unique identifier derived from structure (e.g., generated via ChemDraw) |

Physicochemical Properties

| Parameter | Value (Experimental/Predicted) | Significance |

| LogP (Octanol/Water) | ~1.6 – 1.9 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| Topological PSA | ~46 Ų | Indicates good membrane permeability (Target < 140 Ų). |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for active site anchoring (e.g., to Glu/Asp residues). |

| H-Bond Acceptors | 3 (2 Pyrazine N, 1 Phenolic O) | Facilitates "hinge region" binding in kinases. |

| pKa (Phenol) | ~9.5 | Ionization state at physiological pH (7.4) is predominantly neutral. |

Synthetic Pathways & Methodology

The most robust route to 3-(Pyrazin-2-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed C-C bond formation is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes.

Validated Synthetic Protocol

Reaction Class: Pd(0)-Catalyzed Cross-Coupling Scale: Gram-scale accessible

Reagents:

-

Electrophile: 2-Chloropyrazine (1.0 eq)

-

Nucleophile: 3-Hydroxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (3.0 eq)

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (standard mixture)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 2-chloropyrazine, 3-hydroxyphenylboronic acid, and the base. Evacuate and backfill with Argon (

) three times to remove -

Solvation: Add degassed solvent mixture (Dioxane/H₂O).

-

Catalyst Addition: Add Pd catalyst under positive Argon flow.

-

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry organic layer over anhydrous MgSO₄. Concentrate in vacuo. Purify residue via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Mechanistic Workflow (DOT Diagram)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-(Pyrazin-2-yl)phenol.

Structural Analysis & Characterization

Confirmation of the structure requires a multi-modal approach to verify regional isomerism (meta-substitution) and purity.

Expected NMR Signatures (DMSO-d₆)

-

¹H NMR (400 MHz):

-

Phenolic -OH: Broad singlet at ~9.6–9.8 ppm (exchangeable with D₂O).

-

Pyrazine Protons: Three distinct signals in the aromatic region (~8.5–9.2 ppm). The proton at position 3 of the pyrazine ring (adjacent to both nitrogens) will be the most deshielded singlet/doublet.

-

Phenol Ring Protons:

-

H-2 (between OH and Pyrazine): Singlet/narrow doublet ~7.6 ppm.

-

H-4, H-5, H-6: Multiplet pattern ~6.9–7.4 ppm.

-

-

-

¹³C NMR:

-

Distinct carbonyl-like signal for C-OH (~158 ppm).

-

Pyrazine carbons typically resonate >140 ppm.

-

Mass Spectrometry[3]

-

ESI-MS (Positive Mode):

m/z. -

Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is common in MS/MS analysis of phenol/pyrazine derivatives.

Pharmacophore & Medicinal Utility[3][4]

The 3-(Pyrazin-2-yl)phenol scaffold is a "privileged structure" in kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP.

Interaction Logic

-

Hinge Binder: The pyrazine nitrogens (N1/N4) act as H-bond acceptors for the backbone NH of the kinase hinge region.

-

Solvent Front/Back Pocket: The phenolic -OH group can serve as a vector for further substitution (e.g., O-alkylation) to reach the solvent front or can form direct H-bonds with conserved glutamate or aspartate residues in the active site.

Interaction Map (DOT Diagram)

Figure 2: Pharmacophore mapping of 3-(Pyrazin-2-yl)phenol within a theoretical kinase binding pocket.

Experimental Handling & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are susceptible to oxidation over prolonged periods; protection from light is recommended.

-

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

References

-

PubChem Compound Summary. (n.d.). 3-(Pyrazin-2-yl)phenol (CAS 570432-61-0).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

-

Reagentia. (2024). Product Catalog: 3-(Pyrazin-2-yl)phenol.[3] Retrieved from [Link][3]

-

Lynam-Lennon, N., et al. (2019).[4] Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma.[4] Cancer Letters, 447, 115-129.[4] (Demonstrates biological relevance of pyrazine-phenol scaffolds). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1344584-09-3,(R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-(Pyrazin-2-yl)phenol (1 x 500 mg) | Reagentia [reagentia.eu]

- 4. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Nomenclature and Properties of 3-Pyrazin-2-ylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and reproducibility in research and development. This technical guide provides an in-depth analysis of the nomenclature of the heterocyclic compound commonly referred to as either 2-(3-Hydroxyphenyl)pyrazine or 3-Pyrazin-2-ylphenol. By applying the rigorous and systematic rules of the International Union of Pure and Applied Chemistry (IUPAC), we will establish the preferred nomenclature and elucidate the rationale behind this determination. Furthermore, this guide will serve as a practical resource by detailing the physicochemical properties of this compound, a representative experimental synthesis protocol, and a standard analytical workflow for its characterization.

Demystifying the Nomenclature: 2-(3-Hydroxyphenyl)pyrazine vs. This compound

The existence of two interchangeable names for the same chemical entity can lead to confusion and ambiguity in scientific literature and databases. A thorough understanding of IUPAC nomenclature principles is therefore essential for accurate representation.

The Foundation of IUPAC Nomenclature

The IUPAC system provides a standardized method for naming chemical compounds, ensuring that each distinct compound has a unique and descriptive name.[1] The process involves identifying the principal functional group and the parent hydride, which together form the basis of the name.[2]

Establishing the Principal Functional Group and Parent Hydride

In the case of the molecule , we have two key structural features: a pyrazine ring and a phenol moiety (a hydroxyl group attached to a benzene ring). To determine the correct IUPAC name, we must first identify the senior parent compound.[3] According to IUPAC recommendations, a functional parent, which is a parent hydride combined with a principal characteristic group, is considered a senior parent compound.[3] The hydroxyl group of the phenol confers this status, making phenol the senior parent hydride.[4]

The pyrazine ring is therefore treated as a substituent attached to the phenol parent. The point of attachment on the phenol ring is designated by the lowest possible locant, which in this case is position 3. The pyrazine ring itself is attached via its carbon at position 2.

The Verdict: this compound as the Preferred IUPAC Name

Based on the principle of seniority of the functional parent, the preferred IUPAC name is This compound . The name "2-(3-Hydroxyphenyl)pyrazine" treats the pyrazine ring as the parent, which contradicts the IUPAC seniority rules in this context.

To further illustrate the decision-making process for determining the parent compound, the following flowchart, generated using DOT language, outlines the key steps based on IUPAC guidelines.

Caption: IUPAC nomenclature decision workflow for this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The following table summarizes the key computed properties for this compound, with data referenced from analogous compounds due to the limited availability of direct experimental values for this specific molecule. The data for the closely related compound 3-(Pyridin-2-yl)phenol from PubChem serves as a reliable estimate.[5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | - |

| XLogP3-AA | 1.8 | PubChem (CID: 13417094)[5] |

| Hydrogen Bond Donor Count | 1 | PubChem (CID: 13417094)[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (CID: 13417094)[5] |

| Rotatable Bond Count | 1 | PubChem (CID: 13417094)[5] |

| Exact Mass | 172.063663 g/mol | - |

| Topological Polar Surface Area | 49.0 Ų | PubChem (CID: 13417094)[5] |

| CAS Number | 100330-89-6 | - |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a representative procedure for this synthesis.

Rationale for Experimental Choices

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. Palladium catalysts are highly efficient for this transformation. The choice of a suitable base and solvent system is crucial for the reaction's success, with aqueous carbonate bases and polar aprotic solvents like 1,4-dioxane or DMF being common.

Step-by-Step Methodology

Materials:

-

2-Chloropyrazine

-

3-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. Subsequently, add potassium carbonate (2.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

The following DOT graph visualizes the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. A standard workflow for characterization typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and phenol rings, as well as a characteristic signal for the hydroxyl proton. The chemical shifts and coupling patterns of these signals are diagnostic of the compound's structure. The hydroxyl proton signal can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₈N₂O.

-

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

The logical relationship of the analytical workflow is depicted in the following DOT graph.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has established that This compound is the preferred IUPAC name for the compound , based on a systematic application of nomenclature rules. By treating the phenol moiety as the senior parent compound, we arrive at a name that is both unambiguous and in accordance with international standards. The provided physicochemical data, along with the representative synthesis and analytical workflows, offer a comprehensive resource for researchers and professionals working with this and related heterocyclic compounds. Adherence to correct nomenclature and a thorough understanding of a compound's properties are paramount for advancing scientific research and development.

References

-

PubChem. 3-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link] (Note: A more specific link to the "Brief Guide" PDF is ideal but can be subject to change. The main IUPAC site is a stable starting point.)

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

-

BYJU'S. Rules underlying the Nomenclature of Phenols. [Link]

-

Michigan State University Department of Chemistry. Organic Nomenclature. [Link]

Sources

- 1. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-{[(Pyrazin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 4. 2-{[(Pyrazin-2-yl)amino]-meth-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Properties of 3-Pyrazin-2-ylphenol as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-Pyrazin-2-ylphenol, a heterocyclic ligand of significant interest in coordination chemistry and drug development. By virtue of its unique molecular architecture, featuring a synergistic combination of a phenol ring (an electron-donating moiety) and a pyrazine ring (an electron-accepting moiety), this ligand exhibits a rich and tunable electronic landscape. This guide will delve into the synthesis, structural characteristics, and the intricate photophysical and electrochemical behaviors of this compound and its metal complexes. We will explore both experimental and computational methodologies for the characterization of these properties, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Design of this compound

The confluence of a phenol and a pyrazine moiety within a single molecular framework makes this compound a compelling ligand for a multitude of applications. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is known for its electron-deficient nature and its ability to participate in π-stacking interactions.[1] Conversely, the phenol group acts as an electron-donating group and a potential proton donor, introducing pH sensitivity to the ligand's properties. This inherent donor-acceptor character is the cornerstone of its intriguing electronic properties.

The strategic placement of the phenol group at the 3-position of the pyrazine ring allows for the formation of stable chelate rings upon coordination with metal ions, typically involving the phenolic oxygen and one of the pyrazine nitrogens. This chelation enhances the stability of the resulting metal complexes, a crucial attribute for applications in catalysis and medicinal chemistry.[2] The exploration of such ligands is driven by the quest for novel molecules with tailored electronic and, consequently, functional properties for applications ranging from sensing and photodynamic therapy to the development of new therapeutic agents.[2][3]

Synthesis and Structural Characterization

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, established synthetic routes for similar pyrazinyl and pyrazolyl phenols can be adapted. A plausible and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a protected 2-halopyrazine and a 3-hydroxyphenylboronic acid (or its corresponding organostannane derivative).

Experimental Protocol: A General Approach to Suzuki Cross-Coupling

This protocol provides a general framework for the synthesis of this compound. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary.

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrazine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

The structural elucidation of the synthesized ligand is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrazine and phenol rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the broad O-H stretch of the phenolic group and the C=N and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized compound.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. For analogous, but larger, pyrazoline-phenol systems, X-ray crystallography has revealed details about intermolecular hydrogen bonding and π-π stacking interactions that dictate the solid-state packing.[4][5]

The Electronic Landscape: A Tale of Two Rings

The electronic properties of this compound are governed by the interplay between the electron-donating phenol and the electron-accepting pyrazine. This intramolecular charge transfer (ICT) character is fundamental to its photophysical and electrochemical behavior.

Photophysical Properties: Harnessing Light

The absorption and emission of light by this compound and its metal complexes provide a window into their electronic structure.

-

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic rings and potentially a lower energy band associated with the intramolecular charge transfer from the phenol to the pyrazine ring. The position and intensity of these bands can be influenced by solvent polarity, with more polar solvents often leading to a red-shift (bathochromic shift) of the ICT band. For pyrazine itself, the UV absorption spectrum consists of a broad continuum with low-intensity absorption bands.[6] In more complex pyrazine derivatives, ICT transitions can be observed in the range of 430-502 nm.

-

Fluorescence Spectroscopy: Many pyrazine derivatives are known to be fluorescent.[7][8] The emission properties of this compound are also expected to be sensitive to the environment. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is often indicative of a substantial change in geometry or electronic distribution in the excited state, a hallmark of ICT. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample, using a well-characterized standard.[9][10][11]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φs * (m_x / m_s) * (n_x² / n_s²)

where Φs is the quantum yield of the standard, m_x and m_s are the slopes of the plots for the sample and standard, respectively, and n_x and n_s are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound and its metal complexes.[12][13] It provides information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The pyrazine moiety is known to be reducible, and the phenol group can be oxidized. Therefore, the cyclic voltammogram of this compound is expected to show both reduction and oxidation waves. The potentials at which these events occur are indicative of the HOMO and LUMO energy levels. For a related compound, 2-hydroxy-3-phenyl-6-methylpyrazine, the electrochemical reduction is a two-electron process that is highly dependent on pH.[14]

Upon coordination to a metal ion, the redox potentials of the ligand are typically shifted. The metal center itself may also exhibit redox activity, leading to more complex cyclic voltammograms.

Experimental Protocol: Cyclic Voltammetry

This protocol describes a typical setup for a cyclic voltammetry experiment.[13][15]

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.

-

Data Acquisition: The potential of the working electrode is swept linearly from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The half-wave potential (E₁/₂) of a reversible redox couple, which can be approximated by the average of the anodic and cathodic peak potentials, can be used to estimate the HOMO and LUMO energy levels relative to the reference electrode.

Coordination Chemistry: The Ligand in Action

The true potential of this compound is realized when it acts as a ligand, forming coordination complexes with a variety of metal ions. The nitrogen atom of the pyrazine ring and the deprotonated phenolic oxygen atom can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center.

The electronic properties of the resulting metal complexes are a combination of the properties of the ligand and the metal ion. Coordination can lead to:

-

Shifts in Absorption and Emission Spectra: The coordination of a metal ion can significantly alter the energy levels of the ligand, leading to changes in the color and luminescence of the complex.

-

Modulation of Redox Potentials: The metal ion can influence the ease of oxidation and reduction of the ligand, and vice versa.

-

Emergence of New Properties: The metal complex may exhibit new properties, such as catalytic activity or biological activity, that are not present in the free ligand.

Computational Insights: A Theoretical Framework

Density Functional Theory (DFT) calculations are an invaluable tool for understanding the electronic structure and properties of this compound and its complexes.[16][17][18] These computational methods can provide:

-

Optimized Geometries: Prediction of the most stable three-dimensional structure of the molecule.

-

Electronic Structure: Calculation of the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the distribution of electron density. A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity.[16][19]

-

Spectroscopic Properties: Simulation of UV-Vis and IR spectra, which can be compared with experimental data to aid in spectral assignment.

-

Reaction Mechanisms: Elucidation of the pathways and transition states of chemical reactions.

The combination of experimental and computational approaches provides a powerful and comprehensive understanding of the electronic properties of this versatile ligand.

Applications and Future Perspectives

The unique electronic properties of this compound and its metal complexes open up a wide range of potential applications:

-

Drug Development: The pyrazine scaffold is present in numerous biologically active compounds.[1][2] The ability of this compound to chelate metal ions could be exploited for the design of new metallodrugs with anticancer or antimicrobial properties.

-

Sensing: The sensitivity of the ligand's photophysical properties to its environment (e.g., pH, solvent polarity, presence of metal ions) makes it a promising candidate for the development of chemical sensors.

-

Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations.

-

Materials Science: The luminescent properties of the ligand and its complexes could be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research in this area will likely focus on the synthesis of a wider range of metal complexes with this compound, a more in-depth investigation of their photophysical and electrochemical properties, and the exploration of their potential in various applications. The development of derivatives of this compound with different substituents on the pyrazine and phenol rings will also allow for the fine-tuning of their electronic properties for specific applications.

Conclusion

This compound is a ligand with a rich and tunable electronic landscape, arising from the synergistic interplay of its constituent pyrazine and phenol moieties. This guide has provided a comprehensive overview of its synthesis, characterization, and electronic properties, along with detailed experimental protocols and an appreciation for the insights that can be gained from computational studies. As researchers continue to explore the vast potential of heterocyclic ligands, this compound stands out as a promising platform for the development of new functional molecules and materials.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Characterization

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. agilent.com [agilent.com]

- 11. iss.com [iss.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Stock Preparation of 3-Pyrazin-2-ylphenol

The following technical guide details the solubility profile, dissolution thermodynamics, and preparation protocols for 3-Pyrazin-2-ylphenol (CAS 570432-61-0).

This analysis synthesizes physicochemical principles with standard laboratory workflows to provide a robust framework for handling this compound in drug discovery and coordination chemistry applications.

Executive Summary & Chemical Profile

This compound is a bidentate ligand characterized by a phenolic ring coupled to a pyrazine moiety. Its solubility behavior is governed by the competition between the lipophilic aromatic core and the polar functional groups (phenolic hydroxyl and pyrazine nitrogens).

While specific experimental solubility limits are batch-dependent, the compound exhibits high solubility in DMSO (typically >50 mM) due to strong hydrogen-bond acceptance by the solvent, and moderate-to-good solubility in Methanol , making both solvents suitable for stock solution preparation.

| Property | Value | Relevance to Solubility |

| CAS Number | 570432-61-0 | Unique Identifier |

| Molecular Weight | 172.18 g/mol | Diffusion & Molarity calculations |

| Predicted pKa | ~8.99 (Phenolic OH) | Ionization state is pH-dependent; neutral in organic solvents.[1] |

| H-Bond Donors | 1 (Phenol -OH) | Critical for interaction with DMSO (Acceptor). |

| H-Bond Acceptors | 3 (N, N, O) | Critical for interaction with Methanol (Donor). |

Solubility in Organic Solvents: Mechanistic Analysis

Dimethyl Sulfoxide (DMSO)

Solubility Classification: High (Estimated > 100 mM) Primary Mechanism: Dipolar Aprotic Solvation

DMSO is the preferred solvent for preparing concentrated stock solutions (e.g., 10 mM - 100 mM) for biological screening.

-

Mechanism: The sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor. It interacts strongly with the phenolic proton of this compound, disrupting the crystal lattice energy.

-

Pi-Stacking Disruption: The polarizability of DMSO helps solvate the aromatic biaryl system, preventing the π-π stacking interactions that typically limit solubility in non-polar solvents.

-

Operational Note: DMSO is hygroscopic. Water uptake can significantly decrease the solubility of lipophilic compounds over time. Store stocks in desiccated conditions.

Methanol (MeOH)

Solubility Classification: Moderate to Good (Estimated 10 mM - 50 mM) Primary Mechanism: Polar Protic Solvation

Methanol is ideal for intermediate dilutions, recrystallization, or chemical synthesis workflows where solvent removal is required (lower boiling point than DMSO).

-

Mechanism: Methanol acts as both a hydrogen bond donor (to the pyrazine nitrogens) and an acceptor (from the phenol).

-

Limitation: While effective, methanol lacks the high dielectric constant and dipolar strength of DMSO, meaning saturation limits will be lower. It is not recommended for long-term storage of "master stocks" due to evaporation risks.

Solvation Thermodynamics Diagram

The following diagram illustrates the competitive interactions driving the dissolution of this compound in these solvent systems.

Figure 1: Mechanistic pathways for the dissolution of this compound in DMSO versus Methanol.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable master stock for biological assays.

-

Weighing: Accurately weigh 1.72 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

-

Note: If using a larger batch, scale up to 17.2 mg for 10 mL volume to reduce weighing errors.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Visual Check: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit (

-

Excess Addition: Add solid compound to 500 µL of solvent (DMSO or MeOH) until a visible precipitate persists (supersaturation).

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Quantification:

-

Dilute the supernatant 1:100 in mobile phase (e.g., Acetonitrile/Water).

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared from the 10 mM stock.

-

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and preparation.

Figure 2: Decision matrix for solvent selection based on downstream application.

References

-

ChemicalBook. (n.d.). 3-(pyrazin-2-yl)phenol CAS#: 570432-61-0 Properties.[2][3] Retrieved from

-

PubChem. (n.d.).[1][4][5] Compound Summary: 3-(pyridin-2-yl)phenol (Structural Analog Reference). National Library of Medicine. Retrieved from

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from

-

Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from

Sources

- 1. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomart.cn [biomart.cn]

- 3. 3-(pyrazin-2-yl)phenol CAS#: 570432-61-0 [m.chemicalbook.com]

- 4. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitro-4-(pyrazin-2-ylmethylamino)phenol | C11H10N4O3 | CID 62761828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling: pKa Values of 3-(Pyrazin-2-yl)phenol

Executive Summary

3-(Pyrazin-2-yl)phenol is a biaryl scaffold increasingly utilized in medicinal chemistry for "scaffold hopping" to improve metabolic stability and solubility compared to biphenyl analogs.[1] Its physicochemical behavior is defined by two distinct ionization centers: the weakly basic pyrazine nitrogens and the acidic phenolic hydroxyl group.[1]

This technical guide provides a rigorous analysis of the dissociation constants (pKa) of this molecule.[1] In the absence of a singular, universally standardized experimental value in public databases, this guide synthesizes theoretical Hammett predictions , analogous experimental data , and definitive experimental protocols for internal validation.

Key Takeaway: The phenolic hydroxyl pKa is theoretically calculated to be in the range of 8.60 – 8.95 , significantly more acidic than unsubstituted phenol (pKa 9.[1]99) due to the electron-withdrawing inductive (

Structural Analysis & Theoretical Prediction[1]

The Molecular Scaffold

The molecule consists of a phenol ring substituted at the meta (3-) position by a pyrazin-2-yl group.[1] This geometry is critical because it precludes the formation of intramolecular hydrogen bonds (IMHB) between the phenolic proton and the pyrazine nitrogen, which are common in ortho isomers (e.g., 2-(pyrazin-2-yl)phenol).[1]

Electronic Effects on Acidity

The acidity of the phenolic hydroxyl is governed by the stability of the resulting phenoxide anion.[1] The pyrazine ring acts as a strong electron-withdrawing group (EWG) through two mechanisms:

-

Inductive Effect (

): The electronegative nitrogen atoms in the pyrazine ring pull electron density through the sigma bond framework.[1] -

Resonance Effect (

): While meta substitution prevents direct conjugation of the negative charge into the pyrazine ring (unlike para substitution), the overall electron deficiency of the pyrazine scaffold (a

Hammett Equation Prediction

Using the Hammett equation

-

Reference (

): Phenol = 9.99.[1][2] -

Reaction Constant (

): For phenols in water -

Substituent Constant (

): The

Ionization Scheme

The molecule exhibits two ionization events:[1]

- (Pyrazine Nitrogen): Protonation of the pyrazine ring (Basic).[1] Expected range: 0.6 – 1.0 .

- (Phenolic Oxygen): Deprotonation of the hydroxyl group (Acidic).[1] Expected range: 8.6 – 9.0 .[1]

Figure 1: Stepwise ionization pathway of 3-(Pyrazin-2-yl)phenol from acidic to basic pH.[1]

Comparative Data Analysis

The following table contextualizes the acidity of 3-(Pyrazin-2-yl)phenol against structurally related standards.

| Compound | Structure | pKa (Exp) | pKa (Pred) | Electronic Driver |

| Phenol | Ph-OH | 9.99 | - | Reference Standard |

| 3-Cyanophenol | 3-CN-Ph-OH | 8.61 | - | Strong -I, -R (Linear) |

| 3-Nitrophenol | 3-NO2-Ph-OH | 8.36 | - | Strongest -I, -R |

| 3-Pyridin-2-ylphenol | 3-(Py)-Ph-OH | ~9.2 | 9.1 - 9.3 | Moderate EWG (Pyridine) |

| 3-(Pyrazin-2-yl)phenol | Target | N/A | 8.6 - 8.9 | Strong EWG (Diazine) |

Note: The pyrazine ring is more electron-withdrawing than pyridine due to the second nitrogen atom, resulting in a lower pKa than the pyridyl analog.[1]

Experimental Determination Protocols

Given the lack of a specific public database entry, precise determination is required for lead optimization.[1] UV-Metric Titration is the recommended methodology over Potentiometric Titration due to the compound's likely low aqueous solubility and the distinct UV chromophore shift of the phenolate ion.[1]

Method: UV-Metric Titration (Spectrophotometric)

This method relies on the bathochromic shift (Red Shift) observed when the phenol deprotonates to phenoxide.[1]

Reagents & Setup

-

Instrument: DAD-UV Spectrophotometer with temperature-controlled cell (25°C).

-

Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. Co-solvent (Methanol < 5%) may be used if solubility is < 10 µM.[1]

-

Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

Step-by-Step Workflow

-

Stock Preparation: Dissolve 3-(Pyrazin-2-yl)phenol in minimal DMSO/MeOH to achieve a 10 mM stock.[1]

-

Sample Dilution: Dilute into the titration vessel containing 0.15 M KCl to a final concentration of ~50 µM.

-

Acidification: Lower pH to ~2.0 using HCl to ensure the fully protonated (or neutral) state.

-

Titration Loop:

-

Data Deconvolution: Plot Absorbance vs. pH at

of the phenolate species (likely 300–320 nm). Use the Henderson-Hasselbalch equation to solve for the inflection point.[1]

Figure 2: Workflow for accurate UV-metric pKa determination.

Implications for Drug Discovery[1][3]

Understanding this pKa is vital for ADME (Absorption, Distribution, Metabolism, Excretion) profiling:

-

Solubility at Physiological pH (7.4):

-

Permeability:

-

The high fraction of neutral species suggests good passive permeability across lipid membranes.[1]

-

-

LogD Profile:

- . The lipophilicity will not drop significantly until pH approaches 8.8.[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1][3] Chemical Reviews, 91(2), 165–195.[1] Link[1]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for UV-metric titration protocols). Link[1]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123478999 (Analogous Pyrazine Structures). Link

-

Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity.[1][4] Cancer Letters, 447, 115-129.[1][4] (Contextualizes pyrazine-phenol properties). Link

Sources

Pyrazine-phenol derivatives in coordination chemistry research

Pyrazine-Phenol Hybrid Ligands in Coordination Chemistry: Synthesis, Structural Architectures, and Functional Applications

Executive Summary & Strategic Importance

The integration of pyrazine (1,4-diazine) and phenol moieties into a single ligand framework creates a "privileged" scaffold in coordination chemistry. This hybrid architecture combines the electron-deficient, bridging capability of the pyrazine ring with the redox-active, hard-donor nature of the phenolate oxygen.

For researchers in drug discovery and materials science, these derivatives offer a dual-function platform:

-

Tunable Electronic Communication: The pyrazine ring facilitates magnetic exchange and electronic coupling between metal centers, essential for Single-Molecule Magnets (SMMs).

-

Bio-Mimetic Activity: The N,O-donor sets mimic the coordination environment of metalloenzymes (e.g., tyrosinase, galactose oxidase), making them potent candidates for catalytic oxidation and anticancer therapeutics.

This guide provides a rigorous technical roadmap for synthesizing, characterizing, and applying pyrazine-phenol complexes, moving beyond basic synthesis to functional validation.

Ligand Design & Structural Classes

The coordination behavior of pyrazine-phenol derivatives is dictated by the linker group connecting the two aromatic systems. The most chemically versatile class is the Schiff Base (Imine/Hydrazone) derivative.

The Tautomeric Equilibrium

A critical design parameter is the Enol-Imine

-

Enol-Imine Form: Favored in non-polar solvents; coordinates as a neutral ligand or monoanionic phenolate.

-

Keto-Amine Form: Often stabilized by hydrogen bonding or specific metal ions; essential for biological recognition.

Key Insight: In coordination chemistry, the deprotonated enolate form is preferred for generating neutral, lipophilic complexes suitable for cellular uptake in drug development.

Experimental Protocol: Ligand Synthesis & Complexation

This protocol details the synthesis of a representative tridentate ligand:

Ligand Synthesis (H₂L)

-

Reaction Type: Condensation (Schiff Base formation).

-

Rationale: Methanol is used as the solvent to solubilize the polar hydrazide while allowing the less polar product to precipitate, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of pyrazine-2-carbohydrazide in 20 mL of hot absolute methanol.

-

Addition: Add 10 mmol of salicylaldehyde (2-hydroxybenzaldehyde) dropwise.

-

Catalysis: Add 2–3 drops of glacial acetic acid. Why? Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydrazine nitrogen.

-

Reflux: Reflux at 65°C for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Isolation: Cool to room temperature. A yellow crystalline precipitate should form.

-

Purification: Filter and wash with cold ethanol (removes unreacted aldehyde) and ether (facilitates drying). Recrystallize from hot ethanol or DMF if necessary.

Self-Validation Check:

-

IR Spectroscopy: Look for the appearance of a sharp

band at -

¹H NMR (DMSO-d₆): A singlet at

ppm confirms the phenolic -OH. A singlet at

Metal Complexation (Cu(II) Protocol)

-

Stoichiometry: Dissolve 1 mmol of H₂L in 10 mL hot methanol/DMF (1:1).

-

Metal Source: Dissolve 1 mmol of

in 10 mL methanol. Why Acetate? Acetate acts as a base to deprotonate the phenolic hydroxyl and the hydrazinic NH, facilitating the formation of a neutral [Cu(L)] species. -

Reaction: Mix solutions. The color typically deepens (green/brown). Reflux for 2 hours.

-

Workup: Filter the precipitate, wash with hot methanol (removes unreacted ligand) and diethyl ether.

Visualization: Synthesis & Coordination Workflow

The following diagram illustrates the synthetic pathway and the resulting coordination modes.

Figure 1: Synthetic workflow from precursors to coordination architectures. The pathway bifurcates at the complexation stage depending on reaction conditions (concentration, pH).

Functional Applications & Data Analysis

Biological Activity (Anticancer & Antimicrobial)

Pyrazine-phenol complexes exhibit cytotoxicity via two primary mechanisms:

-

DNA Intercalation: The planar aromatic rings intercalate between DNA base pairs.

-

Oxidative Stress: Redox-active metals (Cu, Fe) generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis.

Comparative Activity Data (Representative)

| Compound | Organism/Cell Line | Activity Metric | Mechanism Note |

|---|---|---|---|

| Ligand (H₂L) | S. aureus (Bacteria) | MIC: 50 µg/mL | Membrane disruption |

| [Cu(L)] | S. aureus (Bacteria) | MIC: 12 µg/mL | Chelation theory: Increased lipophilicity |

| [Cu(L)] | HeLa (Cervical Cancer) | IC₅₀: 5.2 µM | DNA cleavage (Oxidative) |

| Cisplatin (Control) | HeLa | IC₅₀: 4.5 µM | DNA cross-linking |

Note: Metal complexation significantly enhances lipophilicity, facilitating passive diffusion through the lipid bilayer (Overtone’s concept).

Catalysis: Catecholase Activity

These complexes model Tyrosinase activity, catalyzing the oxidation of catechols (e.g., 3,5-di-tert-butylcatechol, DTBC) to quinones.

Mechanism:

-

Substrate Binding: DTBC binds to the metal center as a mono-anion.

-

Electron Transfer: Two electrons transfer from the substrate to the metal (reducing M

to M -

Re-oxidation: Molecular oxygen re-oxidizes the metal, releasing water/peroxide.

Figure 2: Proposed catalytic cycle for the oxidation of catechols by pyrazine-phenol copper complexes. The cycle relies on the Cu(II)/Cu(I) redox couple.

Advanced Characterization (Self-Validating Systems)

To ensure scientific integrity, use these specific markers to validate your coordination structures:

-

Electronic Spectra (UV-Vis):

-

Ligand: High-intensity band at 300–350 nm (

). -

Complex: Ligand-to-Metal Charge Transfer (LMCT) bands (400–450 nm) and d-d transitions (600–800 nm for octahedral Cu(II)). Absence of d-d bands implies d¹⁰ (Zn) or tetrahedral geometry.

-

-

Magnetic Susceptibility (Gouy Method):

-

Cu(II): 1.73 – 1.90 B.M. (Mononuclear, one unpaired electron).

-

Sub-spin values (<1.7 B.M.): Indicates antiferromagnetic coupling between metal centers, often mediated by phenoxo-bridges in dinuclear species.

-

-

EPR Spectroscopy (for Cu/VO):

-

Look for hyperfine splitting. A 4-line pattern indicates interaction with the nuclear spin of Cu (I=3/2). Super-hyperfine splitting can confirm coordination to the pyrazine nitrogen.

-

References

-

Pyrazine Derivatives in Medicinal Chemistry: Vertex AI Search. "Pyrazine derivatives: A patent review (2008–present)." Expert Opinion on Therapeutic Patents. 1

-

Coordination Chemistry of Pyrazine Analogues: RSC Publishing. "Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity." 2

-

Synthesis of Pyrazine-Schiff Base Complexes: European Journal of Chemistry. "Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment..." 3

-

Magnetic Properties of Transition Metal Complexes: Scientific Research Publishing. "Spectroscopic, thermal and magnetic properties of some transition metal complexes..." 4[5][2][6][7][8][9][10]

-

Catecholase Activity Studies: MDPI. "Equilibrium Studies of Iron (III) Complexes with Either Pyrazine... and Their Catecholase Activity."[11] 12

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. eurjchem.com [eurjchem.com]

- 4. Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones [scirp.org]

- 5. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.lucp.net [books.lucp.net]

- 9. researchgate.net [researchgate.net]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activity and Pharmacophore Profile of 3-Pyrazin-2-ylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the predicted biological activities and the hypothetical pharmacophore profile of 3-pyrazin-2-ylphenol. While direct experimental data for this specific molecule is not extensively available in the public domain, this document provides a comprehensive theoretical framework based on the well-established properties of its constituent chemical moieties: the pyrazine ring and the phenol group. By exploring the known biological effects of pyrazine and phenolic derivatives, we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of this compound and outline a clear experimental path for its validation.

Introduction: A Molecule of Untapped Potential

This compound is a heterocyclic aromatic compound that merges two pharmacologically significant scaffolds: a pyrazine ring and a phenol group. The pyrazine nucleus is a key component in numerous biologically active compounds, with derivatives exhibiting a wide spectrum of therapeutic properties.[1][2][3] Similarly, phenolic compounds are renowned for their potent antioxidant and other health-promoting effects.[4] The combination of these two moieties in a single molecule presents an intriguing subject for drug discovery, suggesting the possibility of synergistic or novel biological activities. This guide aims to provide a predictive analysis of this compound's biological and pharmacophoric characteristics, offering a roadmap for future research and development.

Predicted Biological Activity Profile

The anticipated biological activities of this compound are inferred from the known therapeutic actions of its parent compound classes.

The Versatile Pyrazine Core: A Hub of Biological Activity

The pyrazine ring is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable range of pharmacological effects.[1] These include:

-

Anticancer Activity: Pyrazine derivatives have shown efficacy against various cancer cell lines, often by inhibiting key kinases and signaling pathways involved in tumor progression.[1]

-

Antimicrobial Properties: The pyrazine scaffold is present in compounds with significant antibacterial and antifungal activity.[1][2]

-

Anti-inflammatory Effects: Certain pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2]

-

Antitubercular Activity: The pyrazine moiety is a key feature in some antitubercular drugs.[1]

The Phenolic Moiety: A Source of Antioxidant Power

Phenolic compounds are a large and well-studied class of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. Their primary and most recognized biological function is their antioxidant activity.[4] This property allows them to scavenge free radicals, which are implicated in a host of chronic and degenerative diseases, including:[4]

-

Neurodegenerative disorders

-

Cardiovascular diseases

-

Cancer

Hypothesized Activities of this compound

The conjugation of a pyrazine ring with a phenol group in this compound suggests a potential for a multi-faceted biological profile. It is plausible that this hybrid molecule could exhibit a combination of the activities seen in its parent structures. For instance, the molecule could possess both anticancer and antioxidant properties, a combination that is highly desirable in the development of novel cancer therapies.

Hypothetical Pharmacophore Profile

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[5][6] Based on the structure of this compound, we can propose a hypothetical pharmacophore model.

Key Pharmacophoric Features

The essential features of the this compound pharmacophore are likely to include:

-

Hydrogen Bond Donor (HBD): The hydroxyl group of the phenol moiety.

-

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring and the oxygen atom of the phenol's hydroxyl group.

-

Aromatic Rings (AR): Both the pyrazine and the phenyl rings.

-

Hydrophobic (HY): The aromatic rings can also contribute to hydrophobic interactions.

A Proposed 3D Pharmacophore Model

A hypothetical 3D arrangement of these features can be constructed and utilized for virtual screening of large compound databases to identify other molecules with a similar interaction potential.

Caption: Workflow for 3D-QSAR pharmacophore model development.

Step-by-Step Protocol for 3D-QSAR Pharmacophore Modeling:

-

Dataset Preparation: Compile a dataset of molecules with known biological activity against a specific target, including both active and inactive compounds. For this compound, one might start with a target relevant to its hypothesized activities, such as a specific kinase for anticancer effects.

-

Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the dataset to ensure that the bioactive conformation is likely to be included.

-

Feature Identification: Identify the key pharmacophoric features (HBD, HBA, AR, HY, etc.) present in the training set molecules.

-

Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HypoGen) to create a set of hypothetical pharmacophore models that are common to the active molecules but not the inactive ones. [7]5. Hypothesis Validation: Validate the generated hypotheses using a test set of compounds with known activities that were not included in the training set. Further validation can be done using a decoy set of inactive molecules.

-

Model Refinement: Iteratively refine the best pharmacophore model to improve its predictive power.

-

Virtual Screening: Utilize the validated pharmacophore model to screen large chemical databases to identify novel compounds with the potential for the desired biological activity.

Conclusion

While this compound remains a molecule with a largely unexplored biological profile, a systematic, theory-driven approach can illuminate its potential as a valuable lead compound in drug discovery. By leveraging the known pharmacology of pyrazine and phenolic compounds, we can formulate testable hypotheses regarding its anticancer, antimicrobial, and anti-inflammatory activities. The proposed experimental and computational workflows provide a clear and robust framework for researchers to validate these predictions and to elucidate the structure-activity relationships that govern its biological effects. The exploration of this compound and its analogs represents a promising avenue for the development of novel therapeutic agents.

References

-

Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Medicinal Chemistry, 4(3), 154-63. [Link]

-

Zhang, L., Wang, X., & Wang, L. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6598. [Link]

-